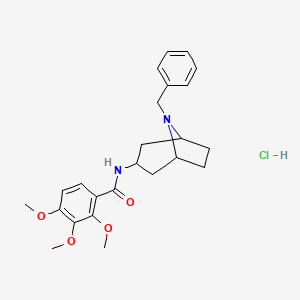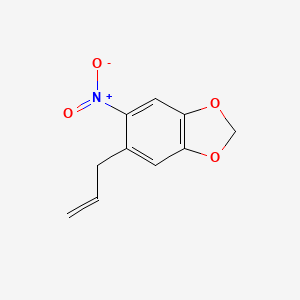
4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoate ester group, which is linked to a phenyl ring substituted with a 2-methylbutoxy group and a nonyloxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate typically involves the esterification of 4-(nonyloxy)benzoic acid with 4-(2-methylbutoxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound. The purification of the final product is typically achieved through recrystallization or column chromatography .
化学反応の分析
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzoates.
科学的研究の応用
4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of liquid crystals and other advanced materials.
作用機序
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the ester group allows for hydrolysis, releasing the active phenolic and benzoic acid derivatives, which can further interact with biological pathways .
類似化合物との比較
Similar Compounds
- 4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate
- 4-(2-Methylbutoxy)phenyl 4-(decyloxy)benzoate
Uniqueness
4-(2-Methylbutoxy)phenyl 4-(nonyloxy)benzoate is unique due to its specific combination of substituents, which imparts distinct physical and chemical properties. The presence of the nonyloxy group enhances its lipophilicity, making it suitable for applications in hydrophobic environments .
特性
CAS番号 |
74438-85-0 |
|---|---|
分子式 |
C27H38O4 |
分子量 |
426.6 g/mol |
IUPAC名 |
[4-(2-methylbutoxy)phenyl] 4-nonoxybenzoate |
InChI |
InChI=1S/C27H38O4/c1-4-6-7-8-9-10-11-20-29-24-14-12-23(13-15-24)27(28)31-26-18-16-25(17-19-26)30-21-22(3)5-2/h12-19,22H,4-11,20-21H2,1-3H3 |
InChIキー |
OFUOZEAWSYZVTE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


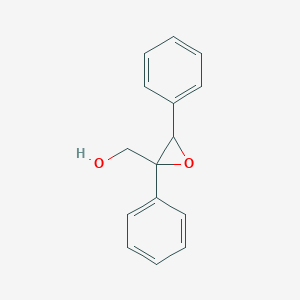
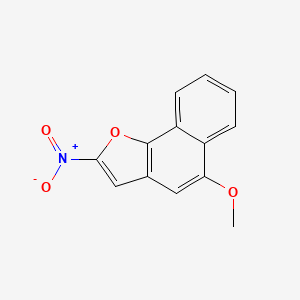
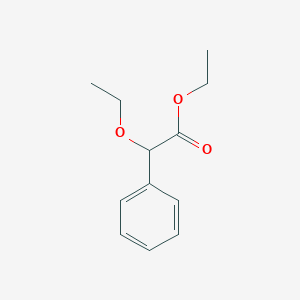
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)


![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
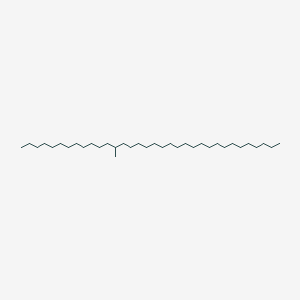
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
